molecular formula C22H13F4N3OS B4612226 2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE

2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE

Cat. No.: B4612226
M. Wt: 443.4 g/mol
InChI Key: IRHJDWQCCOOUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthylamine with pyrimidine-2-thiol under specific conditions to form the intermediate 4-(2-naphthyl)-2-pyrimidinyl sulfide. This intermediate is then reacted with 2,3,5,6-tetrafluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N-(2-NAPHTHYL)ACETAMIDE
  • **3-(4-METHOXYPHENYL)-2-{[2-(2-NAPHTHYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Uniqueness

The uniqueness of 2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE lies in its combination of functional groups, which confer specific chemical properties and potential applications. The presence of the tetrafluorophenyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

2-(4-naphthalen-2-ylpyrimidin-2-yl)sulfanyl-N-(2,3,5,6-tetrafluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F4N3OS/c23-15-10-16(24)20(26)21(19(15)25)29-18(30)11-31-22-27-8-7-17(28-22)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHJDWQCCOOUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)SCC(=O)NC4=C(C(=CC(=C4F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE

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